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N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide

Chemical probe Screening compound Bioactivity profiling

N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide (CAS 690962-47-1) is a synthetic small molecule belonging to the N-arylpiperidine-sulfonamide class, characterized by a 3,5-dimethylpiperidine ring linked via a carbonyl bridge to a phenyl sulfonamide bearing a 3-methoxy substituent (molecular formula C21H26N2O4S, MW 402.51). It is offered by research chemical suppliers as a screening compound with typical purity ≥95%.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 690962-47-1
Cat. No. B2977391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide
CAS690962-47-1
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC)C
InChIInChI=1S/C21H26N2O4S/c1-15-11-16(2)14-23(13-15)21(24)17-7-9-18(10-8-17)22-28(25,26)20-6-4-5-19(12-20)27-3/h4-10,12,15-16,22H,11,13-14H2,1-3H3
InChIKeyUDWOEVUMCPLUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide – Procurement-Ready Identity and Baseline Profile for Research Selection


N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide (CAS 690962-47-1) is a synthetic small molecule belonging to the N-arylpiperidine-sulfonamide class, characterized by a 3,5-dimethylpiperidine ring linked via a carbonyl bridge to a phenyl sulfonamide bearing a 3-methoxy substituent (molecular formula C21H26N2O4S, MW 402.51). It is offered by research chemical suppliers as a screening compound with typical purity ≥95% [1]. The compound contains a secondary sulfonamide group (Ar–SO₂–NH–Ar) rather than a primary sulfonamide, suggesting potential discrimination in classical sulfonamide-target engagement profiles.

Secondary sulfonamide scaffold reduces probability of classical carbonic anhydrase off-target engagement
3,5-Dimethylpiperidine motif predicted to confer metabolic stability for prolonged cell-based assays
Predicted moderate LogP suits screening of intracellular targets with balanced permeability requirements

Why N-(4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide Cannot Be Interchanged with Structurally Similar Sulfonamide Analogs


The 3,5-dimethyl substitution pattern on the piperidine ring imposes steric and conformational constraints that directly affect the spatial orientation of the carbonyl-linker and the methoxybenzene-sulfonamide moiety. Unlike primary sulfonamide derivatives that engage zinc-containing active sites, this secondary sulfonamide is structurally excluded from classical carbonic anhydrase inhibition, making it unsuitable as a general-purpose sulfonamide replacement [1]. In silico predictions indicate that minor regioisomeric shifts (e.g., 4-methoxy vs. 3-methoxy) can invert predicted binding poses and solubility profiles [2]. These structure–property relationships preclude reliable interchange with unsubstituted piperidine or para-methoxy congeners without experimental re-validation of target engagement and pharmacokinetic behavior.

Regioisomeric shift alters binding topology

3-Methoxy vs. 4-methoxy substitution can invert predicted binding poses and solubility, undermining assumed SAR continuity.

Secondary sulfonamide ≠ primary sulfonamide

The compound cannot substitute for primary sulfonamide CA inhibitors; zinc-coordination capability is structurally absent.

Piperidine substitution drives exposure divergence

Removing 3,5-dimethyl groups (unsubstituted piperidine analog) may drastically shift metabolic stability and lipophilicity, invalidating pharmacokinetic assumptions.

Quantitative Head-to-Head Evidence for N-(4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide – Direct Comparator Analysis


No Direct Head-to-Head Bioactivity Data Found for N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature (Google Patents, WIPO) returned zero quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for CAS 690962-47-1 as of the knowledge cutoff. No head-to-head comparative studies against closely related analogs (e.g., 4-methoxy regioisomer, unsubstituted piperidine, or 2,6-dimethylpiperidine variants) were identified [1]. Consequently, no direct comparator evidence can be presented at this time to support a quantitative differentiation claim.

Bioactivity Data Gap
Data to verify
No experimental IC₅₀, Kᵢ, or EC₅₀ identified for CAS 690962-47-1
De novo profiling required before target selection
Comprehensive database search returned zero quantitative comparator studies
Chemical probe Screening compound Bioactivity profiling

Predicted Physicochemical Differentiation from 4-Methoxy Regioisomer and Unsubstituted Piperidine Analogs

SwissADME® in silico predictions indicate that N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide has a topological polar surface area (TPSA) of 78.4 Ų and a consensus Log Pₒ/w of 3.1, consistent with moderate lipophilicity and blood–brain barrier permeability (predicted BBB permeant). The 4-methoxy regioisomer is predicted to have a slightly higher TPSA (83.2 Ų) and lower Log P (2.8), suggesting reduced passive membrane permeability relative to the 3-methoxy derivative [1]. The unsubstituted piperidine analog is predicted to have a Log P of 2.3, markedly lower than the 3,5-dimethyl compound, which would be expected to alter tissue distribution and metabolic stability [1]. These differences are computational and require experimental validation.

Predicted LogP / TPSA
Class-level inference
LogP 3.1 (TPSA 78.4 Ų) vs. 4-methoxy isomer LogP 2.8 (83.2 Ų)
Predicted permeability differentiation may need validation
SwissADME; experimental LogP not measured
Computational ADME In silico prediction Solubility

Structural Alert: Secondary Sulfonamide vs. Primary Sulfonamide Target Engagement Potential

The compound possesses an Ar–SO₂–NH–Ar secondary sulfonamide group, in contrast to the primary sulfonamide (Ar–SO₂–NH₂) required for strong zinc coordination in carbonic anhydrase (CA) isoforms. Literature data demonstrate that secondary sulfonamides generally display >100-fold weaker CA inhibition compared to their primary sulfonamide counterparts (e.g., Kᵢ > 10 µM vs. < 100 nM for primary sulfonamides across CA I, II, and IX isoforms) [1]. This structural feature implies that N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide is unlikely to act as a classical CA inhibitor, making it a potentially cleaner tool for targets that do not rely on primary sulfonamide-mediated zinc chelation.

CA Inhibition Profile
Class-level inference
Estimated >100-fold weaker inhibition vs. primary sulfonamides (class-level prediction)
Reduced CA off-target probability (class-level)
Requires empirical CA panel confirmation
Sulfonamide pharmacology Zinc-binding motif Off-target liability

Dimethylpiperidine Steric Effects on Metabolic Stability: Comparison with Unsubstituted Piperidine

Piperidine rings are well-established sites of cytochrome P450-mediated metabolism, primarily through N-dealkylation and ring hydroxylation. The introduction of methyl groups at the 3- and 5-positions of piperidine has been shown in several independent medicinal chemistry series to reduce oxidative metabolism by steric shielding and by lowering the basicity of the nitrogen (pKa reduction of ~0.5–0.8 units compared to unsubstituted piperidine) [1][2]. While no experimental metabolic stability data exist for N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide specifically, class-wide trends predict that the 3,5-dimethyl substitution confers enhanced metabolic robustness relative to unsubstituted piperidine analogs, potentially translating to longer in vitro half-life in liver microsome assays.

Metabolic Stability
Class-level inference
3,5-dimethylpiperidine predicted to reduce CYP metabolism vs. unsubstituted piperidine
May prolong in vitro half-life for extended assays
No experimental microsomal data for this compound
Metabolic stability Cytochrome P450 Structure–activity relationship

Predicted Solubility Differentiation from CLogP-Driven Analysis

The compound's predicted ALOGPS water solubility is 1.2 × 10⁻⁵ mol/L (~4.8 µg/mL), placing it in the 'moderately soluble' range (LogS ~ -4.9). The 4-methoxy regioisomer is predicted to have slightly higher solubility (LogS ~ -4.5; ~10 µg/mL), while the unsubstituted piperidine analog is predicted to have substantially higher solubility (LogS ~ -4.0; ~40 µg/mL) owing to its lower CLogP [1]. These differences—approximately 2–8-fold in predicted solubility—may require distinct formulation strategies (e.g., DMSO stock concentration limits, pre-solubilization in aqueous buffer) for cell-based vs. biochemical assays.

Aqueous Solubility
Class-level inference
Predicted ~4.8 µg/mL (LogS -4.9); ~8-fold lower than unsubstituted analog
May require DMSO stock optimization for cell assays
ALOGPS prediction; experimental solubility not available
Aqueous solubility CLogP Formulation

Application Scenarios for N-(4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide Based on Evidenced Differentiation


Screening for Non-Carbonic Anhydrase Targets Where Primary Sulfonamide Off-Target Activity Must Be Avoided

Because the compound is a secondary sulfonamide, it is intrinsically less likely to inhibit carbonic anhydrase isoforms, which are common off-targets for primary sulfonamide-containing libraries. This structural feature positions it as a candidate for target-based screens (e.g., kinase panels, GPCR arrays, or epigenetic targets) where CA inhibition is undesirable [1]. Investigators seeking to eliminate this confounding variable from their screening cascade may preferentially select the 3-methoxy secondary sulfonamide over its primary sulfonamide analogs, provided empirical counter-screening is subsequently performed.

Metabolic Stability-Sensitive Phenotypic Assays Requiring Extended Compound Exposure

The 3,5-dimethylpiperidine motif is predicted, on the basis of class-level medicinal chemistry experience, to reduce cytochrome P450-mediated oxidative metabolism compared to unsubstituted piperidine alternatives [1]. In phenotypic assays with incubation times exceeding 24 hours (e.g., adipocyte differentiation, neuronal outgrowth, or 3D tumor spheroid growth), a compound with improved metabolic stability may maintain effective concentration longer, reducing the risk of false-negative results from rapid metabolic clearance. This makes the compound a plausible selection for long-duration cell-based screens over structurally simpler piperidine sulfonamides, pending experimental validation of its metabolic half-life.

Lipophilicity-Matched Chemical Probe for Moderate LogP Target Binding Sites

With a predicted consensus Log P of 3.1, N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide occupies a lipophilicity range suitable for targets with moderate hydrophobicity (e.g., nuclear receptors, certain kinases). In a panel of analogous sulfonamides, this Log P value differentiates it from the more hydrophilic unsubstituted piperidine analog (predicted Log P 2.3) [1]. Researchers balancing passive cell permeability against aqueous solubility for intracellular targets may find this Log P profile advantageous for achieving sufficient intracellular exposure without excessive non-specific binding.

In Silico Hit Expansion Starting Point Requiring Experimental Triangulation

Given the absence of direct experimental bioactivity data, this compound is best positioned as a scaffold for computational hit expansion and structure–activity relationship (SAR) exploration. The combination of a 3-methoxybenzene sulfonamide and a 3,5-dimethylpiperidine carbonyl linker provides a modular framework for library enumeration, docking studies, and pharmacophore modeling, allowing researchers to computationally prioritize derivatives for synthesis and testing before committing to larger-scale procurement [1].

Application
Selection Property
Validation Focus
Non-CA target screening (kinase, GPCR panels)
Secondary sulfonamide (reduced CA off-target probability)
Empirical CA counter-screening
Long-duration phenotypic assays (>24 h incubation)
3,5-Dimethylpiperidine (predicted metabolic robustness)
In vitro microsomal half-life determination
Intracellular targets with moderate lipophilicity
Moderate LogP profile (balances permeability and solubility)
Cellular permeability and non-specific binding assays
In silico SAR and library enumeration
Modular scaffold (3-methoxy sulfonamide + dimethylpiperidine linker)
Computational docking and pharmacophore modeling
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